molecular formula C18H16N4O3 B2569441 3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899967-05-6

3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2569441
CAS No.: 899967-05-6
M. Wt: 336.351
InChI Key: WKARHPGOZZTELB-RMKNXTFCSA-N
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Description

3-Cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused oxazolo-purine-dione scaffold. The cinnamyl (3-phenylprop-2-en-1-yl) substitution at the N3 position introduces π-π stacking capabilities, while the 1,7-dimethyl groups modulate steric and electronic properties, likely influencing solubility and metabolic stability. This compound shares structural motifs with adenosine receptor ligands and kinase inhibitors but is distinguished by its oxazole ring fusion and substitution pattern.

Properties

IUPAC Name

4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-11-22-14-15(19-17(22)25-12)20(2)18(24)21(16(14)23)10-6-9-13-7-4-3-5-8-13/h3-9,11H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKARHPGOZZTELB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazolo ring: This can be achieved by reacting a suitable purine derivative with an appropriate reagent to introduce the oxazolo moiety.

    Introduction of the cinnamyl group: This step involves the alkylation of the intermediate compound with cinnamyl bromide under basic conditions.

    Methylation: The final step involves the methylation of the purine core at the 1 and 7 positions using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce alcohols or amines, and substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences in Pharmacological Profiles

  • Receptor Selectivity: Unlike imidazo-purine-diones (e.g., compound 3i in ), which exhibit high 5-HT1A receptor affinity (Ki < 50 nM), the oxazolo-purine-dione’s cinnamyl group may favor adenosine receptor interactions due to structural resemblance to adenosine’s ribose moiety .
  • Enzymatic Inhibition : Pyrido-purine-diones (e.g., ) inhibit Mycobacterium tuberculosis ThyX (IC50 ~1–10 µM), whereas imidazo-purine-diones show weaker PDE4B inhibition (IC50 > 100 µM ). The oxazolo-purine-dione’s activity remains uncharacterized but could target similar flavin-dependent enzymes.
  • Metabolic Stability : Imidazo-purine-diones with fluorophenylpiperazinyl groups (e.g., 3i ) exhibit moderate metabolic stability in human liver microsomes (HLM t1/2 ~30–60 min). The cinnamyl group in the target compound may improve lipophilicity but could increase CYP450-mediated oxidation risks.

Physicochemical Properties

  • Solubility : Quinazoline-diones (e.g., ) exhibit poor aqueous solubility (<10 µM), while imidazo-purine-diones with polar substituents (e.g., hydroxymethyl ) show improved solubility (>100 µM).

Biological Activity

3-Cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified under purines and purine derivatives. Its molecular formula is C13H13N5O2C_{13}H_{13}N_5O_2, with a molecular weight of approximately 273.27 g/mol. The structure consists of a purine core modified by an oxazole ring and a cinnamyl group, which may influence its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
3-Cinnamyl-1,7-dimethyloxazolo[2,3-f]dione25
Ascorbic Acid50
Quercetin30

Anti-inflammatory Effects

In vivo studies have shown that the compound can reduce inflammatory markers in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study:
A study involving mice treated with lipopolysaccharide (LPS) to induce inflammation showed that administration of this compound led to a significant decrease in paw swelling and serum levels of inflammatory mediators compared to controls.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro assays conducted on various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)18

The biological activities of this compound are hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It potentially influences pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.
  • Induction of Apoptosis : The compound appears to activate caspases leading to programmed cell death in cancer cells.

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